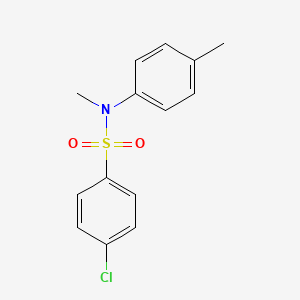
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide, commonly known as Methyl 4-chloro-3-methylphenyl sulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-methylphenyl sulfonamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit COX-2 activity, which could lead to a decrease in inflammation. Furthermore, it has been shown to act as a selective 5-HT7 receptor antagonist, which could lead to a decrease in the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-methylphenyl sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit COX-2 activity, which could lead to a decrease in inflammation. Furthermore, it has been shown to act as a selective 5-HT7 receptor antagonist, which could lead to a decrease in the symptoms of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-chloro-3-methylphenyl sulfonamide in lab experiments is its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines and could be useful in the treatment of various inflammatory diseases and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of Methyl 4-chloro-3-methylphenyl sulfonamide. One direction is the study of its potential use as a selective COX-2 inhibitor and its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is the study of its potential use as a selective 5-HT7 receptor antagonist and its potential applications in the treatment of various psychiatric disorders. Further studies are also needed to determine the toxicity of this compound and its potential side effects.
Méthodes De Synthèse
Methyl 4-chloro-3-methylphenyl sulfonamide has been synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-methylaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product. Another method involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-methyl-p-toluidine in the presence of a base such as pyridine. This method also yields the desired product.
Applications De Recherche Scientifique
Methyl 4-chloro-3-methylphenyl sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines. In addition, it has been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, it has been studied for its potential use as a selective 5-HT7 receptor antagonist, which could be useful in the treatment of various psychiatric disorders.
Propriétés
IUPAC Name |
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-3-7-13(8-4-11)16(2)19(17,18)14-9-5-12(15)6-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGGPMKSHVHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfono-p-toluidide, 4-chloro-N-methyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
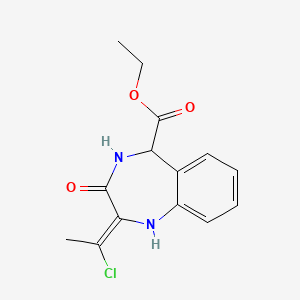
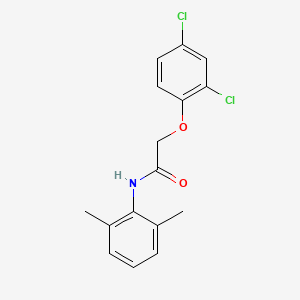
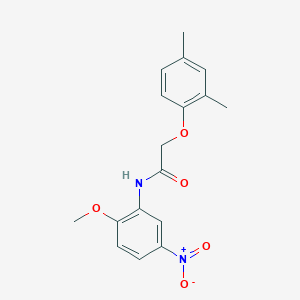
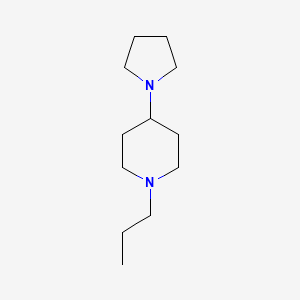
![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)
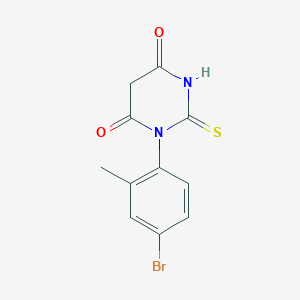
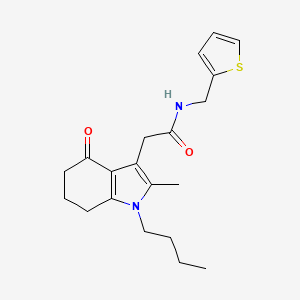
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5690568.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)